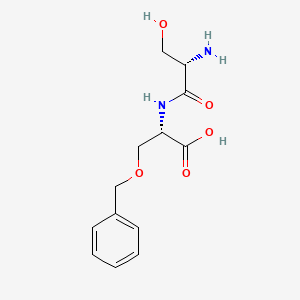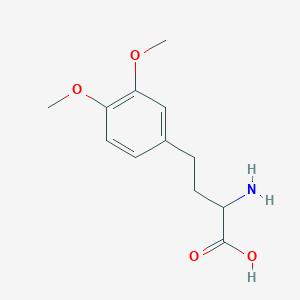![molecular formula C14H14N2O5 B14183351 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- CAS No. 849467-99-8](/img/structure/B14183351.png)
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an indole ring substituted with a carboxylic acid group and a carboxycarbonylamino group.
Preparation Methods
The synthesis of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The carboxylic acid and carboxycarbonylamino groups can be introduced through subsequent reactions involving appropriate reagents such as carboxylic acid derivatives and amines .
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps to isolate the desired product. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity .
Chemical Reactions Analysis
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. For example, it may bind to enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
849467-99-8 |
|---|---|
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
6-(oxaloamino)-1-propylindole-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5/c1-2-4-16-5-3-8-6-9(13(18)19)10(7-11(8)16)15-12(17)14(20)21/h3,5-7H,2,4H2,1H3,(H,15,17)(H,18,19)(H,20,21) |
InChI Key |
JHZHJLLJSDGPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14183273.png)
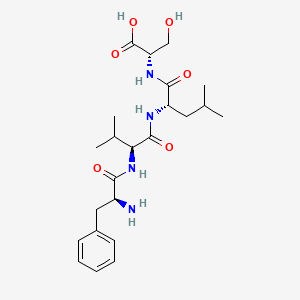
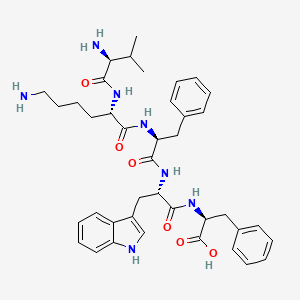
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)
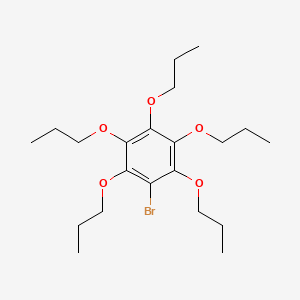
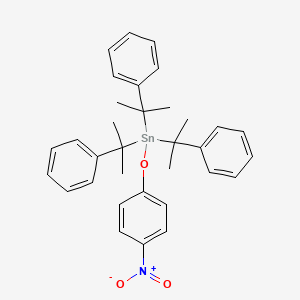
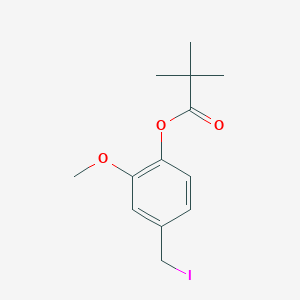
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
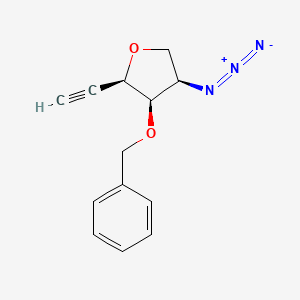
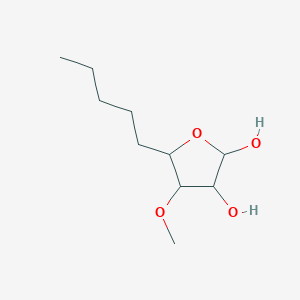
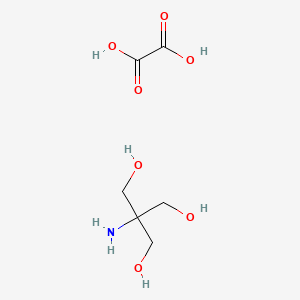
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
